Home > Products > Screening Compounds P122566 > 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile - 200631-89-6

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

Catalog Number: EVT-10958041
CAS Number: 200631-89-6
Molecular Formula: C12H10N2O3S
Molecular Weight: 262.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is a chemical compound that belongs to the class of thiazolidinone derivatives. It is characterized by the presence of a dioxothiazolidine moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound's structure includes a benzonitrile group, which contributes to its potential applications in various scientific fields.

Source: The compound is synthesized through various chemical processes, often involving thiazolidine derivatives, which are well-documented in scientific literature for their synthesis and pharmacological properties .

Classification: This compound can be classified under heterocyclic compounds due to the presence of the thiazolidine ring, and it is also categorized as an aromatic compound because of the benzonitrile structure.

Synthesis Analysis

The synthesis of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile typically involves multi-step reactions that can be performed using different methodologies. A common approach includes:

  1. Formation of Thiazolidinone Derivative: Starting with 2,4-dioxothiazolidine, which can be synthesized from the reaction of thioamide with α-haloketones.
  2. Nucleophilic Substitution: The thiazolidinone derivative undergoes nucleophilic substitution with an appropriate ethoxy group.
  3. Coupling Reaction: Finally, the resulting intermediate reacts with benzonitrile under acidic or basic conditions to yield the final product.

Technical details regarding solvents and catalysts used in these reactions often include pyridine as a solvent and various Lewis acids for catalysis, ensuring high yields and purity .

Molecular Structure Analysis

The molecular structure of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile can be represented as follows:

  • Molecular Formula: C₁₉H₁₁F₃N₂O₄S
  • Molecular Weight: 420.36 g/mol
  • Structural Features:
    • A thiazolidine ring containing two carbonyl groups (dioxo).
    • An ethoxy group attached to the thiazolidine.
    • A benzonitrile moiety providing aromatic characteristics.

Data on molecular properties can be derived from spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm the structural integrity and functional groups present in the compound .

Chemical Reactions Analysis

The chemical reactivity of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile can be explored through various reactions:

  1. Nucleophilic Substitution Reactions: The compound can participate in further nucleophilic substitutions due to the presence of reactive functional groups.
  2. Condensation Reactions: It may also undergo condensation reactions with aldehydes or ketones to form larger molecular frameworks.
  3. Cyclization Reactions: The thiazolidine ring can react under specific conditions to form more complex cyclic structures.

Technical details regarding these reactions often emphasize conditions such as temperature, pressure, and choice of solvent that optimize yield and selectivity .

Mechanism of Action

The mechanism of action for compounds like 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is primarily linked to their biological activity. Thiazolidinone derivatives are known to exhibit:

  • Antimicrobial Activity: They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anti-inflammatory Properties: These compounds can modulate inflammatory responses by inhibiting specific enzymes or pathways involved in inflammation.

Data supporting these mechanisms often come from pharmacological studies that assess the efficacy of thiazolidinone derivatives against various pathogens or inflammatory models .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile include:

Relevant analyses such as melting point determination and solubility tests are crucial for understanding its behavior in different environments .

Applications

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile has several potential applications in scientific research:

  1. Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anti-inflammatory drugs.
  2. Chemical Biology Studies: Its unique structure makes it a candidate for studying enzyme interactions or cellular pathways.
  3. Material Science: The compound could potentially be utilized in designing novel materials with specific electronic or optical properties due to its aromatic character.
Introduction and Scientific Context

Thiazolidinediones (TZDs) represent a privileged scaffold in medicinal chemistry, characterized by a five-membered heterocyclic core featuring sulfur at position 1, nitrogen at position 3, and carbonyl groups at positions 2 and 4. This structure confers remarkable versatility in pharmacological targeting, particularly for metabolic and oncological disorders. Within this chemotype, 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile emerges as a structurally optimized compound with distinctive physicochemical properties and therapeutic potential. Its molecular architecture strategically combines the TZD pharmacophore with a para-cyanophenoxyethyl linker, creating a hybrid structure designed to enhance target engagement and metabolic stability. As a derivative of the prototypical 2,4-thiazolidinedione scaffold—a structure extensively documented for its role in modulating critical biological pathways including PPARγ, PTP1B, and ALR2—this compound exemplifies rational drug design aimed at overcoming the limitations of early-generation TZDs [2] . The benzonitrile moiety introduces specific steric and electronic features that significantly influence its binding affinity and selectivity profile, distinguishing it from classical insulin sensitizers like rosiglitazone or pioglitazone.

Nomenclature and Structural Identification

The systematic chemical name 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile precisely defines its molecular structure according to IUPAC conventions. This name delineates the core thiazolidinedione ring ("2,4-dioxothiazolidin-5-yl") connected via a two-carbon ethoxy linker to a para-substituted benzonitrile aromatic system. The compound is recognized by several synonyms and registry identifiers across chemical and pharmaceutical databases, reflecting its investigation under multiple research programs [1] [3] [5]:

Table 1: Chemical Identifiers and Synonyms

Identifier TypeDesignation
Systematic Name5-(2-(4-Cyanophenoxy)ethyl)thiazolidine-2,4-dione
Common Research CodesCRE-16336, EML-16336, ONO-5816
CAS Registry Number200631-89-6 (primary), 58394-58-4
UNIIDX84P1LBDL
SMILESO=C1NC(=O)C(CCOC2=CC=C(C=C2)C#N)S1
InChIKeyLGSOKZOQANLOEU-UHFFFAOYSA-N

The compound's molecular formula is C₁₂H₁₀N₂O₃S, corresponding to a molecular weight of 262.284 g/mol. X-ray crystallography and NMR analyses confirm that the thiazolidinedione ring adopts a non-planar conformation with envelope puckering, while the benzonitrile moiety maintains coplanarity with the ether oxygen atom, facilitating optimal electronic conjugation. The molecule exhibits tautomerism at the N3-H position, though crystallographic studies indicate the 2,4-diketo tautomer predominates in the solid state. Stereochemically, the C5 position constitutes a stereocenter, yet the compound is typically reported as a racemate (±) in pharmacological studies, with no commercial resolution of enantiomers documented [1] [5]. The defined stereocenters are listed as 0 out of 1 in registry records, indicating an assumed racemic mixture without specified enantiomeric enrichment [1].

Table 2: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₀N₂O₃S
Molecular Weight262.284 g/mol
StereochemistryRacemic (±)
Defined Stereocenters0 / 1 (assumed racemic)
Hydrogen Bond Donors1 (N-H)
Hydrogen Bond Acceptors5 (2 carbonyl O, ether O, nitrile N, ring S)
Topological Polar Surface Area82.8 Ų

Historical Development within the Thiazolidinedione Pharmacophore

The development of 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile is intrinsically linked to the evolution of TZD-based therapeutics. Initial TZD synthesis methodologies, pioneered by Kallenberg in 1923, involved the reaction of carbonyl sulfide with ammonia followed by cyclization with α-halo acids—a process fraught with practical challenges [2]. Modern routes optimized in the 2000s, including microwave-assisted cyclization, significantly improved efficiency for the TZD core [2] [6]. Medicinal chemistry efforts in the 1990s established that C5 derivatization of the TZD ring profoundly enhanced hypoglycemic activity. This insight drove the strategic incorporation of the 4-cyanophenoxyethyl side chain, designed to augment PPARγ binding while maintaining favorable pharmacokinetic properties [2] .

Structurally, this compound belongs to a subclass characterized by aryloxyalkyl spacers connecting the TZD nucleus to distal hydrophobic pharmacophores. Unlike earlier TZDs featuring benzyl linkages (e.g., ciglitazone) or thiazole-containing side chains (e.g., rosiglitazone), the benzonitrile group in this derivative introduces a compact, strongly electron-withdrawing moiety that significantly alters electronic distribution and conformational behavior. The ethoxy linker provides metabolic resistance compared to more labile ester-based connections explored in contemporaneous analogs [2]. Pharmacologically, it was investigated primarily as an insulin sensitizer targeting PPARγ, with documented activity in preclinical diabetes models. However, clinical development (designated EML-16336 or CRE-16336) was discontinued during Phase II trials for type 2 diabetes mellitus and insulin resistance in Europe circa 2003, coinciding with broader industry reevaluation of TZD therapeutics due to safety concerns with first-generation agents [1] [4].

Table 3: Structural Evolution of Key TZD Derivatives

CompoundC5 SubstituentStructural DistinctionDevelopment Status
4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile-(CH₂)₂O-C₆H₄-CN (para)Ether linkage; benzonitrileDiscontinued (Phase II)
Rosiglitazone-(CH₂)₂O-C₆H₄-N-CH₃-2-thiazolylThiazole moiety; tertiary amineMarketed (withdrawn in some regions)
Pioglitazone-(CH₂)₂O-C₆H₄-2-(5-ethylpyridyl)Ethylpyridine systemMarketed (restrictions)
Ciglitazone-CH₂-C₆H₄-C(CH₃)₃ (para)Benzyl linkage; tert-butyl groupDiscontinued (Phase I)
Troglitazone-CH₂-C₆H₄-O-C₆H₄-OH (para)Chromane systemMarketed (withdrawn)

Therapeutic Significance in Modern Drug Discovery

Although originally developed for diabetes, 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile has garnered renewed interest for applications beyond metabolic disease, particularly in oncology. This shift reflects the expanding understanding of TZD pharmacology and the compound's multitarget engagement profile. As a PPARγ modulator, it influences adipogenesis, glucose homeostasis, and inflammatory cascades—pathways frequently dysregulated in tumor microenvironments [4] . Preclinical studies reveal that its anti-neoplastic mechanisms extend beyond PPARγ activation, encompassing PPARγ-independent pathways that disrupt critical oncogenic processes:

  • Lipogenesis Inhibition: Cancer cells exhibit heightened de novo lipogenesis for membrane biogenesis. This compound suppresses key enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC), starving tumors of essential lipids [4].
  • Apoptosis Induction: It activates both intrinsic and extrinsic apoptotic pathways via caspase-3/7 activation and Bcl-2 family protein modulation, particularly in breast, colon, and leukemia cell lines [4] .
  • Angiogenesis Suppression: Downregulation of vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1α (HIF-1α) impairs tumor vascularization, as demonstrated in xenograft models [4].
  • Metabolic Reprogramming: Through inhibition of aldose reductase (ALR2) and modulation of the PI3K/Akt/mTOR axis, it disrupts glucose flux and redox balance in malignant cells [2] [4].

Notably, its benzonitrile moiety may confer enhanced selectivity for non-PPARγ targets compared to classical TZDs. Molecular modeling suggests the nitrile group forms critical dipole interactions with cysteine residues in enzymes like PTP1B and ALR2, positioning it as a candidate for multitarget kinase and phosphatase modulation [4] . Contemporary drug discovery increasingly values such polypharmacology, particularly in oncology where resistance to single-target agents remains problematic. Consequently, this compound serves as a chemical probe for validating lipogenesis and metabolic signaling as anticancer targets and as a lead structure for developing novel hybrid molecules. Recent investigations explore its conjugation with chemotherapeutic agents or formulation in nanocarriers to enhance tumor selectivity—a strategy reflecting its enduring relevance in precision oncology [4].

Table 4: Molecular Targets and Therapeutic Implications in Oncology

Molecular TargetMechanistic ActionDownstream EffectsExperimental Evidence
PPARγPartial agonism; coactivator recruitmentDifferentiation induction; CDK inhibition; cyclin D1 downregulationCell cycle arrest (G2/M) in breast cancer lines [4]
PTP1BCompetitive inhibitionEnhanced insulin receptor signaling; IRS-1 phosphorylationSynergism with PI3K inhibitors in PTEN-null models [2] [4]
ALR2 (Aldose Reductase)Uncompetitive inhibitionReduced polyol pathway flux; decreased fructose-driven lipogenesisSuppressed NADPH consumption in hepatocellular carcinoma [2]
NF-κB PathwayIKKβ suppression; IκBα stabilizationDownregulation of pro-survival genes (Bcl-xL, survivin); TNFα sensitizationEnhanced apoptosis in chemoresistant leukemia [4]
MAPK/ERK CascadeRAF kinase inhibitionAttenuated proliferation signals; p21 upregulationSynergy with BRAF inhibitors in melanoma [4]

Properties

CAS Number

200631-89-6

Product Name

4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile

IUPAC Name

4-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)ethoxy]benzonitrile

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

InChI

InChI=1S/C12H10N2O3S/c13-7-8-1-3-9(4-2-8)17-6-5-10-11(15)14-12(16)18-10/h1-4,10H,5-6H2,(H,14,15,16)

InChI Key

LGSOKZOQANLOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCCC2C(=O)NC(=O)S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.